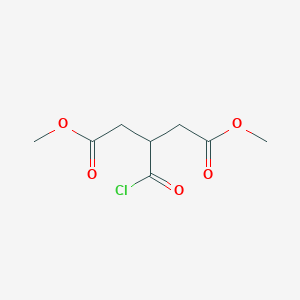
Dimethyl 3-(chlorocarbonyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(chlorocarbonyl)pentanedioate is an organic compound with the molecular formula C8H11ClO5 It is a derivative of pentanedioic acid, featuring a chlorocarbonyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-(chlorocarbonyl)pentanedioate can be synthesized through various organic reactions. One common method involves the reaction of dimethyl glutarate with thionyl chloride, which introduces the chlorocarbonyl group. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-(chlorocarbonyl)pentanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The compound can be reduced to form dimethyl 3-hydroxypentanedioate using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a catalyst, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines, typically under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products:
Amides and Esters: From nucleophilic substitution.
Dimethyl 3-hydroxypentanedioate: From reduction.
Pentanedioic acid derivatives: From hydrolysis.
Scientific Research Applications
Dimethyl 3-(chlorocarbonyl)pentanedioate has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bond formation.
Industry: Used in the production of polymers and resins, where its reactive groups facilitate cross-linking and polymerization processes.
Mechanism of Action
The mechanism of action of dimethyl 3-(chlorocarbonyl)pentanedioate involves its reactive chlorocarbonyl group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds and the generation of desired products.
Comparison with Similar Compounds
Dimethyl glutarate: A precursor in the synthesis of dimethyl 3-(chlorocarbonyl)pentanedioate.
Dimethyl succinate: Another ester of a dicarboxylic acid, used in similar applications.
Dimethyl adipate: A related compound with a longer carbon chain.
Uniqueness: this compound is unique due to its chlorocarbonyl group, which imparts distinct reactivity compared to other dimethyl esters. This makes it particularly useful in reactions requiring a strong electrophile, setting it apart from its analogs.
Properties
CAS No. |
61495-23-6 |
|---|---|
Molecular Formula |
C8H11ClO5 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
dimethyl 3-carbonochloridoylpentanedioate |
InChI |
InChI=1S/C8H11ClO5/c1-13-6(10)3-5(8(9)12)4-7(11)14-2/h5H,3-4H2,1-2H3 |
InChI Key |
BBHUQDNKCZRIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















